Linagliptin Dimer Impurity 2 Linagliptin Dimer Impurity 2 Linagliptin Methyldimer inhibits dipeptidylpeptidase-IV (DPP-IV) and may be used in the treatment of type 2 diabetes.
inhibits dipeptidylpeptidase-IV (DPP-IV) and may be used in the treatment of type 2 diabetes.
Brand Name: Vulcanchem
CAS No.: 1418133-47-7
VCID: VC0192869
InChI:
SMILES:
Molecular Formula: C50H56N16O4
Molecular Weight: 945.08

Linagliptin Dimer Impurity 2

CAS No.: 1418133-47-7

Cat. No.: VC0192869

Molecular Formula: C50H56N16O4

Molecular Weight: 945.08

Purity: > 95%

* For research use only. Not for human or veterinary use.

Linagliptin Dimer Impurity 2 - 1418133-47-7

Specification

CAS No. 1418133-47-7
Molecular Formula C50H56N16O4
Molecular Weight 945.08
Appearance Off-White to Pale Yellow Solid
Melting Point >142°C

Introduction

Structural Characteristics and Identification

Chemical Identity and Properties

Linagliptin Dimer Impurity 2 is a process-related impurity that forms during the synthesis of linagliptin, a xanthine derivative that functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. The impurity features a dimeric structure where two linagliptin molecules are connected, typically through an amide bond . This structural modification significantly alters the physicochemical properties compared to the parent compound.

The identification of this impurity is crucial in pharmaceutical production, as its presence may impact the efficacy, safety, and stability of linagliptin formulations. Regulatory guidelines require thorough characterization and quantification of such impurities to ensure pharmaceutical quality .

Analytical Detection Methods

Multiple analytical techniques have been employed for the detection and characterization of Linagliptin Dimer Impurity 2. High-performance liquid chromatography (HPLC) serves as the primary method for separation and quantification, while more sophisticated techniques provide structural information .

Table 1: Analytical Methods for Linagliptin Dimer Impurity 2 Characterization

Analytical TechniqueApplicationKey Parameters
HPLCSeparation and quantificationInertSustain C8 column (4.6 mm × 150 mm, 5 μm)
LC-MS/MSStructural elucidationPositive mode electrospray ionization
HRMSMolecular formula confirmationAccurate mass measurement
1H-NMRStructural confirmationProton chemical shift assignments
13C-NMRCarbon framework elucidationCarbon signal assignments
IRFunctional group identificationCharacteristic absorption bands

During analytical method development, Linagliptin Dimer Impurity 2 has been successfully separated from the parent compound and other impurities using reversed-phase HPLC. The validated method demonstrates sufficient sensitivity and reproducibility for quality control purposes .

Formation Mechanisms and Synthesis

Pathways of Formation

Linagliptin Dimer Impurity 2 typically forms during specific steps of linagliptin synthesis. Process-related impurities in linagliptin synthesis often result from incomplete reactions, side reactions, or interactions between intermediates . While the exact formation mechanism of Linagliptin Dimer Impurity 2 may vary depending on the synthetic route, it frequently involves dimerization reactions under specific conditions.

The study of process-related impurities has revealed that impurity formation can occur at various stages of synthesis. For instance, during the aminolysis step of linagliptin synthesis, certain by-products can form due to incomplete reactions or the presence of residual intermediates . These process variables significantly influence the impurity profile of the final drug substance.

Synthetic Approaches

MethodKey ReagentsReaction ConditionsYield (%)HPLC Purity (%)
Method 1Linagliptin, Dimethyl azobisisobutyrate, HCl35°C, 10h, DCM/EtOH (10:1)97.1299.91
Method 2Linagliptin, Dimethyl azobisisobutyrate, Formic acid30°C, 10h, DCM/THF (10:1)93.4099.82
Method 3Linagliptin, Dimethyl azobisisobutyrate, AcidVaried temperature, DCM/ACN (10:1)Not specifiedNot specified

Analytical Applications in Pharmaceutical Quality Control

Use as Reference Standard

Control Strategies for Pharmaceutical Manufacturing

Acceptable Limits and Regulatory Considerations

Impurities in pharmaceutical products are strictly regulated, with threshold limits determined by regulatory guidelines such as ICH Q3A(R2). For Linagliptin Dimer Impurity 2, as with other identified impurities, the identification threshold is typically 0.1% for drug substances with a maximum daily dose of less than 2g/day .

Effective control strategies have been developed to maintain Linagliptin Dimer Impurity 2 below regulatory thresholds. These approaches may include:

  • Optimization of synthetic parameters

  • Implementation of purification procedures

  • In-process testing at critical stages

  • Final product analysis with validated methods

Purification Techniques

Various purification techniques have been explored to control Linagliptin Dimer Impurity 2 and other related impurities. Research has shown that certain impurities can be reduced below the identification threshold through specific crystallization processes or chemical modifications .

For example, while some linagliptin impurities can be controlled by salification with hydrochloric acid, others respond better to recrystallization from toluene . These differential purification approaches highlight the importance of understanding the physicochemical properties of individual impurities to design effective control strategies.

ParameterPerformance CharacteristicValue
Detection LimitRelative to linagliptin0.02%
Quantification LimitAbsolute concentration0.10 μg/mL
LinearityCorrelation coefficient>0.999
PrecisionRelative standard deviation<2%
SpecificityResolution from nearest peak>2.0

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